molecular formula C10H11NO5 B1423622 Methyl 5-methoxy-2-methyl-3-nitrobenzoate CAS No. 1082042-32-7

Methyl 5-methoxy-2-methyl-3-nitrobenzoate

Cat. No.: B1423622
CAS No.: 1082042-32-7
M. Wt: 225.2 g/mol
InChI Key: VWJLNIWFAYDRTF-UHFFFAOYSA-N
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Description

Methyl 5-methoxy-2-methyl-3-nitrobenzoate is an organic compound with the molecular formula C10H11NO5 It is a derivative of benzoic acid, characterized by the presence of a methoxy group, a nitro group, and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-methoxy-2-methyl-3-nitrobenzoate can be synthesized through a multi-step process starting from commercially available precursors. One common method involves the nitration of methyl 5-methoxy-2-methylbenzoate. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro group at the desired position on the aromatic ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale nitration reactors with precise temperature and concentration controls to ensure high yield and purity. The process may also include steps for purification, such as recrystallization or chromatography, to isolate the desired product from by-products and unreacted starting materials.

Types of Reactions:

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride in hydrochloric acid.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

    Ester Hydrolysis: The ester functional group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

    Hydrolysis: Aqueous sodium hydroxide for basic hydrolysis or hydrochloric acid for acidic hydrolysis.

Major Products:

    Reduction: Methyl 5-methoxy-2-methyl-3-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 5-Methoxy-2-methyl-3-nitrobenzoic acid.

Scientific Research Applications

Methyl 5-methoxy-2-methyl-3-nitrobenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Pharmaceutical Research: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 5-methoxy-2-methyl-3-nitrobenzoate depends on its chemical structure and the functional groups present. The nitro group can participate in redox reactions, while the ester and methoxy groups can undergo hydrolysis and substitution reactions. These chemical transformations can modulate the compound’s reactivity and interaction with biological targets, such as enzymes or receptors.

Comparison with Similar Compounds

    Methyl 5-methoxy-2-nitrobenzoate: Lacks the additional methyl group, which can influence its reactivity and physical properties.

    Methyl 2-methoxy-5-nitrobenzoate: The positions of the methoxy and nitro groups are swapped, leading to different chemical behavior and applications.

    Methyl 3-nitrobenzoate: Lacks the methoxy group, which affects its solubility and reactivity.

Uniqueness: Methyl 5-methoxy-2-methyl-3-nitrobenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity patterns. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in scientific research.

Properties

IUPAC Name

methyl 5-methoxy-2-methyl-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-6-8(10(12)16-3)4-7(15-2)5-9(6)11(13)14/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWJLNIWFAYDRTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601203964
Record name Benzoic acid, 5-methoxy-2-methyl-3-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601203964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082042-32-7
Record name Benzoic acid, 5-methoxy-2-methyl-3-nitro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082042-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 5-methoxy-2-methyl-3-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601203964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 5-hydroxy-2-methyl-3-nitrobenzoic acid (1.50 g, 7.61 mmol) in DMF (15 mL) was added sodium carbonate (3.23 g, 30.5 mmol) and methyl iodide (1.88 mL, 30.5 mmol). The resulting reaction mixture was heated at 60° C. for 8 h. On completion, the reaction mixture was diluted with water and extraction was carried out using ethyl acetate. The combined organic layers were dried and concentrated under reduced pressure to give the crude title compound (1.7 g) which was used directly in the next step.
Quantity
1.5 g
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reactant
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3.23 g
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1.88 mL
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reactant
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Quantity
15 mL
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solvent
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Quantity
0 (± 1) mol
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Reaction Step Two
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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